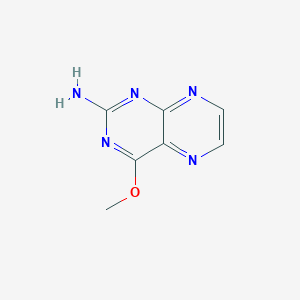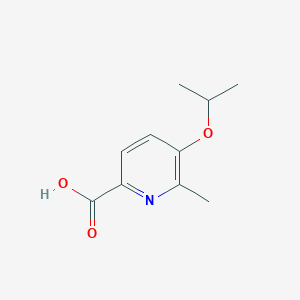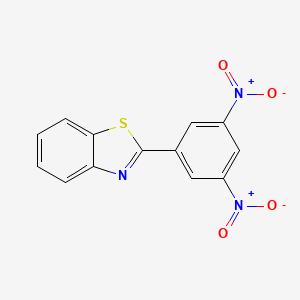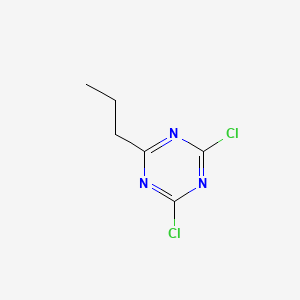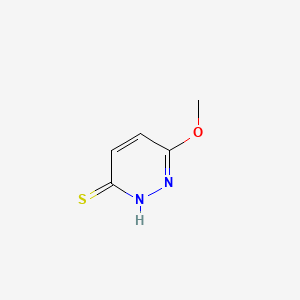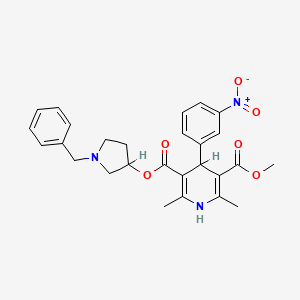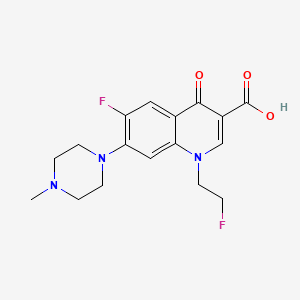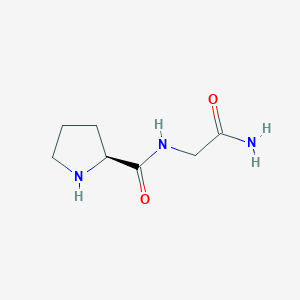
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is a dipeptide composed of the amino acids proline and glycine, linked by an amide bond. It is known for its various pharmacological activities, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, including its role in modulating neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can be synthesized through the coupling of proline and glycine using standard peptide synthesis techniques. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of prolylglycinamide may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid support and then cleaved from the resin after synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to modified peptides with different properties.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: (S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is used in research on neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders and modulating dopamine receptors.
Industry: this compound can be used in the development of peptide-based drugs and as a building block for more complex peptides.
Mechanism of Action
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide exerts its effects by modulating neurotransmitter systems in the brain. It has been shown to enhance the binding affinity of dopamine receptors, particularly the D2L, D2S, and D4 subtypes . This modulation is thought to occur through interactions with receptor sites, leading to changes in receptor conformation and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence dopamine receptor activity is a key aspect of its mechanism of action.
Properties
CAS No. |
49864-48-4 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)4-10-7(12)5-2-1-3-9-5/h5,9H,1-4H2,(H2,8,11)(H,10,12)/t5-/m0/s1 |
InChI Key |
MZKZJHTZJCEFKZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)
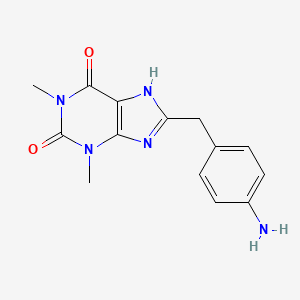
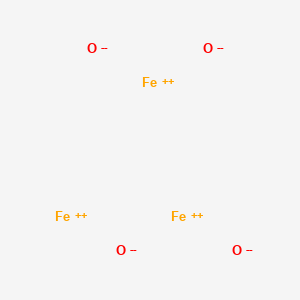
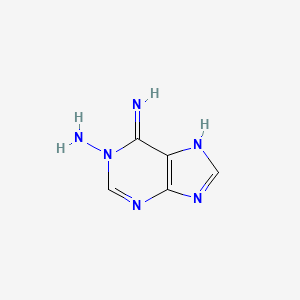
![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)
